molecular formula C5H11NO B3165260 2,2-Dimethyloxetan-3-amine CAS No. 89783-06-2

2,2-Dimethyloxetan-3-amine

Cat. No.: B3165260
CAS No.: 89783-06-2
M. Wt: 101.15 g/mol
InChI Key: CBCMSXOYKIOJPH-UHFFFAOYSA-N
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Description

2,2-Dimethyloxetan-3-amine (CAS: 89783-06-2) is a four-membered oxetane ring derivative with the molecular formula C₅H₁₁NO and a molecular weight of 101.15 g/mol . The oxetane ring, characterized by its moderate ring strain (~26 kcal/mol), imparts unique reactivity and stability compared to larger cyclic ethers. The compound features two methyl groups at the 2-position of the oxetane ring and an amine group at the 3-position, making it a versatile intermediate in pharmaceutical synthesis. Its applications include serving as a building block for bioactive molecules and polymers, leveraging its balanced hydrophobicity and hydrogen-bonding capacity .

Properties

IUPAC Name

2,2-dimethyloxetan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(2)4(6)3-7-5/h4H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCMSXOYKIOJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CO1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyloxetan-3-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable amino alcohol. For example, the reaction of 2-amino-2-methylpropan-1-ol with a dehydrating agent can lead to the formation of the oxetane ring .

Industrial Production Methods

the general principles of amine synthesis, such as nucleophilic substitution and reductive amination, can be applied to scale up the production of this compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyloxetan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro compounds, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

2,2-Dimethyloxetan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethyloxetan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The oxetane ring’s strained structure can also facilitate ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Oxetan-3-amine Derivatives

The following table summarizes key structural and physicochemical properties of 2,2-Dimethyloxetan-3-amine and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound 89783-06-2 C₅H₁₁NO 101.15 2,2-dimethyl, 3-amine Moderate ring strain, balanced lipophilicity, used in drug synthesis .
2-Methyloxetan-3-amine 2169563-99-7 C₄H₉NO 87.12 2-methyl, 3-amine Smaller substituent; lower steric hindrance may enhance reactivity .
2-(Propan-2-yl)oxetan-3-amine 2227206-40-6 C₆H₁₃NO 115.17 2-isopropyl, 3-amine Bulkier substituent reduces solubility in polar solvents .
3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine 1349972-59-3 C₁₀H₁₀F₃NO 217.19 3-amine, aromatic CF₃ group Aromaticity introduces π-π interactions; fluorination increases electronegativity .
N-(2-aminoethyl)-N-methyloxetan-3-amine 1554560-03-0 C₆H₁₄N₂O 130.19 N-methyl, N-aminoethyl, 3-amine Additional amine group enhances hydrogen-bonding potential .

Key Comparative Analysis

Ring Strain and Reactivity
  • Oxetane vs. Azetidine : While azetidines (four-membered nitrogen rings) exhibit higher ring strain (~28 kcal/mol), oxetanes like this compound are less strained, favoring stability in synthetic pathways .
  • Substituent Effects :
    • Aliphatic vs. Aromatic : The trifluoromethylphenyl group in 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine introduces aromatic character, reducing solubility in water but enhancing affinity for hydrophobic binding pockets in drug targets .
    • Electron-Withdrawing Groups : Fluorinated derivatives (e.g., CF₃) decrease the basicity of the amine group compared to aliphatic analogues like this compound .
Physicochemical Properties
  • Solubility : The isopropyl substituent in 2-(propan-2-yl)oxetan-3-amine lowers aqueous solubility (logP ~1.2) relative to this compound (logP ~0.8) .

Biological Activity

2,2-Dimethyloxetan-3-amine is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Chemical Formula : C5_5H11_{11}NO
  • Molecular Weight : 101.15 g/mol
  • Structure : The compound contains a three-membered oxetane ring with two methyl groups and an amine functional group.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, derivatives of indazole and thiochromanones have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: Indazole Derivatives

A study evaluated the antiproliferative activity of indazole derivatives against human cancer cell lines. The most effective compound demonstrated an IC50_{50} value of 5.15 µM against K562 cells, indicating strong inhibitory effects on tumor growth. The mechanism involved apoptosis induction through modulation of the p53/MDM2 pathway and alterations in cell cycle distribution, leading to increased late apoptosis rates .

The biological activity of this compound and its derivatives can be attributed to several mechanisms:

  • Apoptosis Induction : Compounds like those derived from this compound can trigger apoptosis in cancer cells by altering the expression levels of key proteins such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic) .
  • Cell Cycle Arrest : Studies have shown that treatment with related compounds leads to G0/G1 phase arrest in cancer cells, which is crucial for halting tumor progression .
  • Targeting p53 Pathway : Some derivatives have been identified as potential inhibitors of the p53-MDM2 interaction, which plays a critical role in regulating cell survival and apoptosis .

Comparative Biological Activity Table

CompoundIC50_{50} (µM)Mechanism of ActionReference
This compoundTBDApoptosis induction, cell cycle arrest
Indazole derivative5.15p53/MDM2 pathway modulation
Thiochromanone derivative7.2Antileishmanial action

Toxicity Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Some studies on related compounds have reported cytotoxic effects on normal cells alongside their antitumor efficacy. This duality necessitates further investigation into dose optimization and selective targeting strategies to minimize adverse effects while maximizing therapeutic benefits.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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